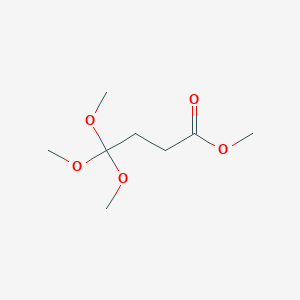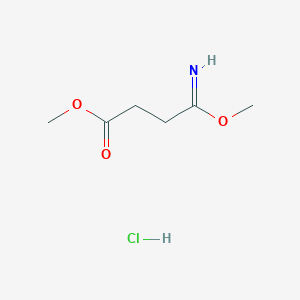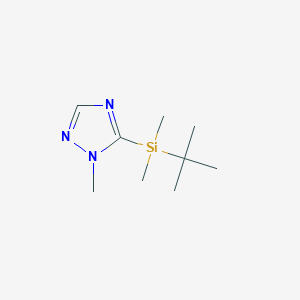
5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research. It is a triazole derivative that has been synthesized and investigated for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In
Mécanisme D'action
The mechanism of action of 5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. It has been shown to inhibit the activity of bacterial and viral enzymes, as well as enzymes involved in cancer cell proliferation.
Effets Biochimiques Et Physiologiques
5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, bacterial cells, and viral particles. It has also been shown to inhibit the activity of enzymes involved in various biological processes. In vivo studies have shown that it can reduce tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole in lab experiments is its high purity. The synthesis method has been optimized to yield a product with high purity, which is important for reproducibility and accuracy of results. Another advantage is its potential use in a wide range of scientific research fields. However, one of the limitations is the lack of knowledge about its mechanism of action, which makes it difficult to predict its efficacy in different applications.
Orientations Futures
There are many potential future directions for the use of 5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole in scientific research. One direction is the investigation of its potential use as a biochemical probe to study protein-protein interactions. Another direction is the synthesis of new materials with unique properties using 5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole as a building block. Additionally, further research is needed to understand its mechanism of action and potential applications in medicinal chemistry.
Méthodes De Synthèse
The synthesis of 5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole involves the reaction of tert-butyldimethylsilyl azide with 1-methyl-1H-1,2,4-triazole in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method has been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole has been investigated for its potential applications in various fields of scientific research. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and viral infections. In biochemistry, it has been investigated for its potential use as a biochemical probe to study protein-protein interactions. In materials science, it has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
Propriétés
Numéro CAS |
142208-88-6 |
|---|---|
Nom du produit |
5-(tert-Butyldimethylsilyl)-1-methyl-1H-1,2,4-triazole |
Formule moléculaire |
C9H19N3Si |
Poids moléculaire |
197.35 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(2-methyl-1,2,4-triazol-3-yl)silane |
InChI |
InChI=1S/C9H19N3Si/c1-9(2,3)13(5,6)8-10-7-11-12(8)4/h7H,1-6H3 |
Clé InChI |
XUXKQIRQIWVNOD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)C1=NC=NN1C |
SMILES canonique |
CC(C)(C)[Si](C)(C)C1=NC=NN1C |
Synonymes |
1H-1,2,4-Triazole,5-[(1,1-dimethylethyl)dimethylsilyl]-1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



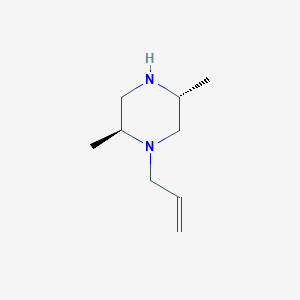
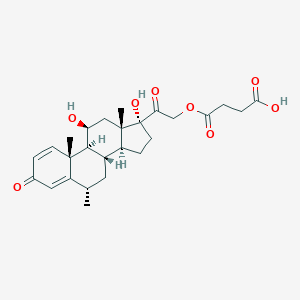
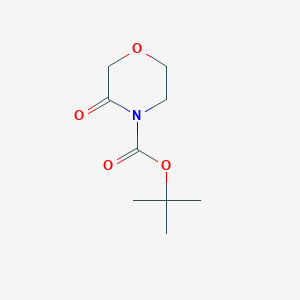
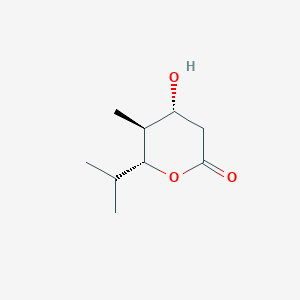
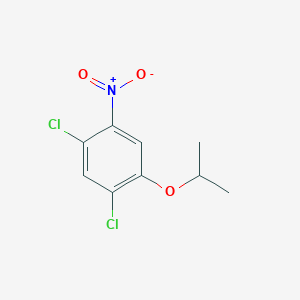
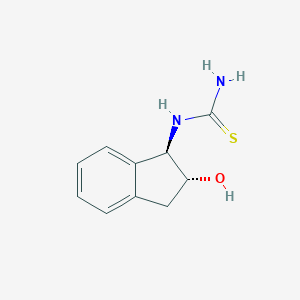
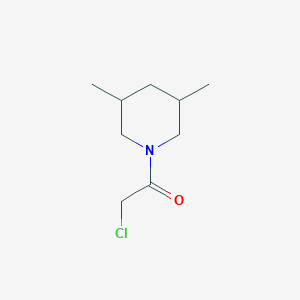
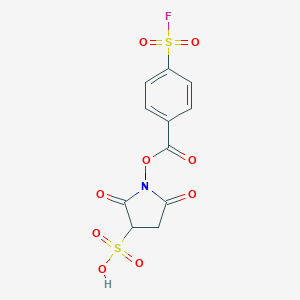
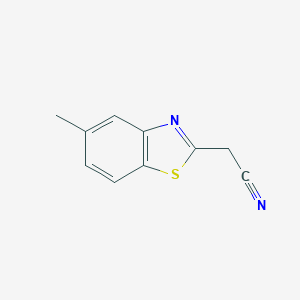
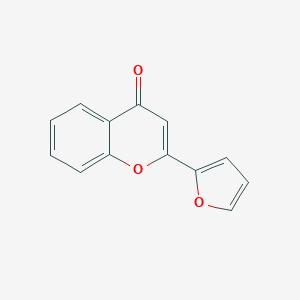
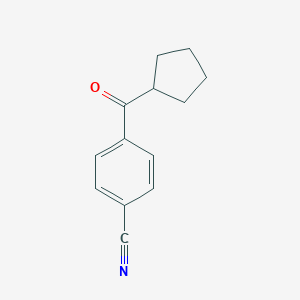
![(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B124514.png)
